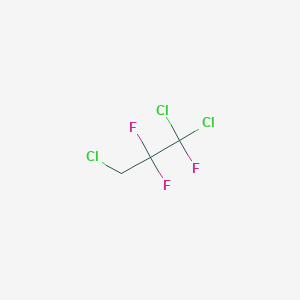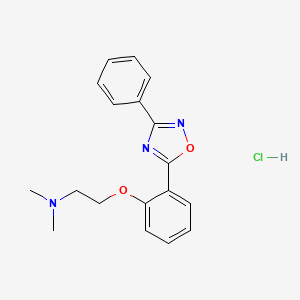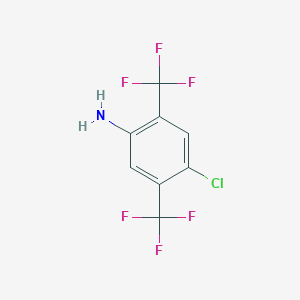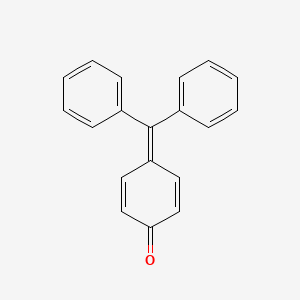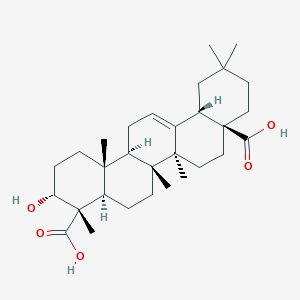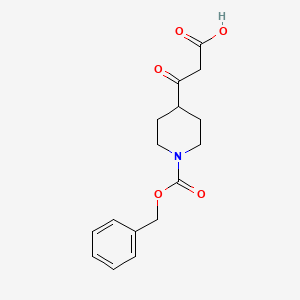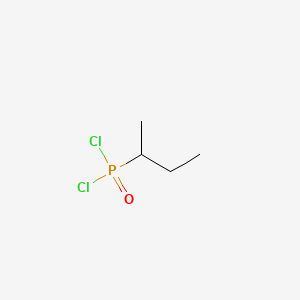
Butan-2-ylphosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sec-Butyldichlorophosphine oxide is a chemical compound with the molecular formula C4H9Cl2OP. It is a secondary phosphine oxide, which means it contains a phosphorus atom bonded to two chlorine atoms and an oxygen atom, with a sec-butyl group attached to the phosphorus. This compound is known for its use in various chemical reactions and applications, particularly in the field of asymmetric catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyldichlorophosphine oxide typically involves the reaction of sec-butylphosphine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorophosphine oxide. The general reaction can be represented as follows:
sec-Butylphosphine+Cl2→sec-Butyldichlorophosphine oxide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of sec-Butyldichlorophosphine oxide may involve larger-scale reactions with more sophisticated equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
sec-Butyldichlorophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the dichlorophosphine oxide to phosphines or other reduced phosphorus compounds.
Substitution: The chlorine atoms in sec-Butyldichlorophosphine oxide can be substituted with other nucleophiles, such as alkyl or aryl groups, to form a variety of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphine derivatives.
科学的研究の応用
sec-Butyldichlorophosphine oxide has several scientific research applications, including:
Asymmetric Catalysis: It is used as a ligand in asymmetric catalytic reactions to produce chiral compounds with high enantioselectivity.
Material Science: The compound is utilized in the synthesis of advanced materials, such as phosphine-containing polymers and coordination complexes.
Pharmaceutical Chemistry: sec-Butyldichlorophosphine oxide is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Agrochemistry: It is used in the development of agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of sec-Butyldichlorophosphine oxide involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
類似化合物との比較
Similar Compounds
tert-Butyldichlorophosphine oxide: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
Di-tert-butylchlorophosphine: Contains two tert-butyl groups and one chlorine atom bonded to phosphorus.
tert-Butylphosphonic dichloride: Contains a tert-butyl group and two chlorine atoms bonded to phosphorus.
Uniqueness
sec-Butyldichlorophosphine oxide is unique due to its specific sec-butyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in asymmetric catalysis and other applications.
特性
CAS番号 |
4707-94-2 |
|---|---|
分子式 |
C4H9Cl2OP |
分子量 |
174.99 g/mol |
IUPAC名 |
2-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H9Cl2OP/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |
InChIキー |
MLPCTVGPECIIGS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


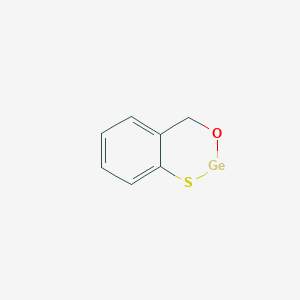
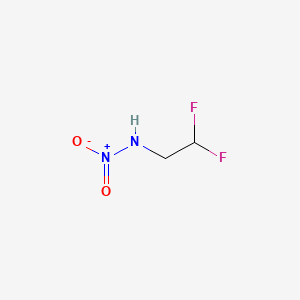
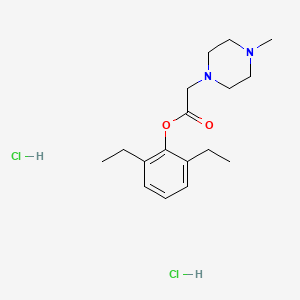
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
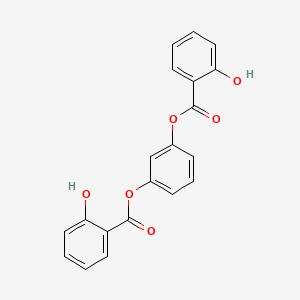

![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
